Fmoc-beta-HomoCys(Trt)-OH

Catalog No.
S14579115
CAS No.
646068-80-6
M.F
C38H33NO4S
M. Wt
599.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-HomoCys(Trt)-OH

CAS Number

646068-80-6

Product Name

Fmoc-beta-HomoCys(Trt)-OH

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid

Molecular Formula

C38H33NO4S

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1

InChI Key

IFMIEVGWSYSZOU-SSEXGKCCSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-beta-HomoCys(Trt)-OH, or Fmoc-protected beta-homocysteine with a trityl side chain, is a synthetic amino acid derivative used primarily in peptide synthesis. Its molecular formula is C₃₈H₃₃NO₄S, and it features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (Trt) protecting group on the thiol side chain. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ability to mimic cysteine while providing enhanced stability and reactivity in various

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine, which leads to the formation of the free amine. The Trt group can be cleaved under acidic conditions, allowing for the exposure of the thiol functionality .
  • Coupling Reactions: This compound can be coupled with other amino acids during peptide synthesis through standard coupling agents such as HATU or DIC (N,N'-diisopropylcarbodiimide), facilitating the formation of peptide bonds .
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are crucial in stabilizing peptide structures and enhancing biological activity .

Fmoc-beta-HomoCys(Trt)-OH exhibits biological relevance due to its structural similarity to cysteine, allowing it to participate in various biochemical processes. It has been studied for its role in:

  • Peptide Stability: The incorporation of beta-homocysteine into peptides can enhance their stability against proteolytic degradation.
  • Disulfide Bond Formation: By facilitating disulfide linkages, this compound contributes to the tertiary structure of proteins, which is essential for their function .
  • Potential Therapeutic

The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically involves several steps:

  • Protection of Functional Groups: The amino group is protected with the Fmoc group, while the thiol group is protected with the Trt group.
  • Solid-Phase Peptide Synthesis: The compound can be synthesized using SPPS techniques where it is attached to a resin and sequentially coupled with other amino acids .
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC) to isolate the desired product .

Fmoc-beta-HomoCys(Trt)-OH is utilized in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require cysteine-like properties without the instability associated with free thiols.
  • Drug Development: Its unique structural properties make it suitable for developing peptidomimetics and other therapeutic agents targeting specific biological pathways .
  • Bioconjugation: The thiol group allows for conjugation with other biomolecules, enhancing the functionality of therapeutic peptides .

Interaction studies involving Fmoc-beta-HomoCys(Trt)-OH often focus on its role within peptide structures:

  • Binding Affinity: Research has shown that peptides containing this compound can exhibit altered binding affinities to target proteins compared to those containing standard cysteine residues.
  • Stability Assessments: Studies assess how modifications with beta-homocysteine influence peptide stability and interactions within biological systems .

Fmoc-beta-HomoCys(Trt)-OH shares similarities with several compounds but also possesses unique characteristics:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Cys(Trt)-OHCysteine derivative with similar protecting groupsStandard cysteine properties
Fmoc-homoCys(Trt)-OHHomologous structure but lacks beta carbonEnhanced stability due to additional carbon
Fmoc-N-Me-homoCys(Trt)-OHMethylated version of homoCysIncreased lipophilicity and altered reactivity
Fmoc-S-Trityl-2-methylcysteineSimilar protection but different side chainIncorporates a methyl group enhancing solubility

The uniqueness of Fmoc-beta-HomoCys(Trt)-OH lies in its balance between stability and reactivity, making it an invaluable tool in peptide chemistry and biochemistry. Its ability to mimic cysteine while providing enhanced properties makes it particularly useful in drug design and therapeutic applications.

Emergence of Fmoc/Trt Protection Strategies in Late 20th-Century Synthesis

The shift from tert-butyl (t-Bu) to trityl (Trt) protecting groups marked a turning point in peptide chemistry. Early SPPS methodologies relied on t-Bu groups for side-chain protection, but their stringent acidolysis requirements (e.g., 95% trifluoroacetic acid) led to side reactions in sensitive residues like serine, threonine, and β-homocysteine. The Trt group, introduced by Barlos et al. in the 1990s, offered milder cleavage conditions (1% TFA in dichloromethane), preserving peptide integrity during global deprotection.

Fmoc chemistry, pioneered by Carpino in 1970, synergized with Trt protection to enable orthogonal strategies. Unlike Boc/t-Bu systems requiring repetitive acid treatments, Fmoc/Trt protocols used piperidine for Fmoc removal and dilute acid for Trt cleavage, minimizing epimerization and side-chain modifications. This duality proved indispensable for β-homocysteine, whose thiol group is highly reactive. By 2002, optimized routes for Fmoc-β-homocysteine(Trt)-OH synthesis emerged, featuring:

  • Stepwise protection: N-terminal Fmoc installation followed by Trt attachment to the β-thiol
  • Selective deprotection: Trt removal without affecting Fmoc or other acid-labile groups

Table 1: Comparison of t-Bu and Trt Protection for β-Homocysteine Derivatives

Parametert-Bu ProtectionTrt Protection
Cleavage Conditions95% TFA, 2–4 h1% TFA, 30 min
Side Reaction IncidenceHigh (β-elimination)Low (<5%)
CompatibilityBoc chemistryFmoc chemistry
Synthesis Yield*40–60%75–90%

*Data from model peptide studies

Key Milestones in β-Amino Acid Research Development

β-Amino acids gained prominence in the 1980s as tools for creating proteolysis-resistant peptides. However, their integration into SPPS faced three hurdles:

  • Stereochemical control: β-carbons’ increased conformational freedom led to epimerization during coupling
  • Side-chain reactivity: Thiol groups in β-homocysteine required stable yet cleavable protection
  • Backbone rigidity: Bulky protecting groups hindered peptide chain folding

The 1998 synthesis of Fmoc-β-homocysteine(Trt)-OH addressed these challenges through:

  • Trityl’s steric bulk: Shielded the β-thiol while allowing efficient Fmoc removal
  • Mild deprotection: Enabled sequential assembly without β-carbon racemization
  • Orthogonality: Permitted selective modification of β-thiols post-synthesis

Role in Advancing Non-Natural Peptide Backbone Architectures

Fmoc-β-homocysteine(Trt)-OH’s unique geometry and protection profile enabled three architectural innovations:

  • β-Peptide helices: Incorporation at alternating positions induced 14-helix formation, mimicking α-helical motifs while resisting enzymatic degradation
  • Hybrid α/β scaffolds: Strategic placement created chimeric structures with enhanced receptor selectivity, as demonstrated in 2002 collagen-model glycopeptides
  • Macrocyclic disulfides: Orthogonal Trt deprotection allowed regioselective disulfide pairing, critical for conotoxin analogs

Case Study: A 2004 synthesis of a β-homocysteine-rich HIV entry inhibitor showcased these advantages:

  • Backbone: Alternating α/β residues conferred protease resistance
  • Functionalization: Post-assembly Trt cleavage enabled site-specific PEGylation
  • Yield: 78% purity after HPLC vs. 35% for t-Bu-protected analog

XLogP3

7.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

599.21302971 g/mol

Monoisotopic Mass

599.21302971 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-10

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